4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine
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Overview
Description
4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[2,3-d]pyrimidine core structure with a prop-2-en-1-yloxy substituent at the 4-position. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which 4-(prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine belongs, have been reported to exhibit diverse biological activities .
Mode of Action
It’s known that the interaction of a compound with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Pathways
Compounds of the thieno[2,3-d]pyrimidine class have been associated with various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Biochemical Analysis
Biochemical Properties
It has been synthesized and tested for its in vitro anticancer activity against NCI-60 human tumor cell lines .
Cellular Effects
In cellular studies, 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine has shown significant activity against several cancer cell lines, including SF-539 (CNS cancer), HCT-116 (colon cancer), OVCAR-8 (ovarian cancer), PC-3 (prostate cancer), and CCRF-CEM (leukemia) .
Molecular Mechanism
Molecular simulations suggest that the thieno[2,3-d]pyrimidine-2,4-dione moiety could form a favorable π–π stacking interaction with certain biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to afford thieno[2,3-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene derivatives with isocyanates followed by base-promoted cyclization can yield the target thienopyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The prop-2-en-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The thieno[2,3-d]pyrimidine core can be oxidized or reduced to modify its electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include copper sulfate and sodium ascorbate for click reactions, formic acid for cyclization, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, click reactions with aryl and alkyl azides can yield triazole-containing thienopyrimidines .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Medicine: Due to its biological activity, the compound is being explored as a potential therapeutic agent for cancer treatment.
Industry: The compound’s unique chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Another thienopyrimidine derivative with similar biological activities.
Thieno[3,4-b]pyridine: A related compound with a different ring fusion pattern but similar chemical properties.
Indole Derivatives: Compounds containing an indole nucleus that exhibit diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Quinoline Derivatives: Nitrogen-containing bicyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral effects.
Uniqueness
4-(Prop-2-en-1-yloxy)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its promising anticancer activity make it a valuable compound for further research and development.
Properties
IUPAC Name |
4-prop-2-enoxythieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-2-4-12-8-7-3-5-13-9(7)11-6-10-8/h2-3,5-6H,1,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOCEHRUBRYCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C2C=CSC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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